Home > Products > Screening Compounds P5559 > 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile - 946308-24-3

2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Catalog Number: EVT-2921233
CAS Number: 946308-24-3
Molecular Formula: C21H16F2N4O2
Molecular Weight: 394.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. It exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain. []

Relevance: While JNJ-42226314 shares the piperazine ring system with 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, their core structures and pharmacological targets differ significantly. This compound is mentioned in the context of exploring diverse chemical structures for potential therapeutic applications. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. It demonstrated efficacy in reducing LPA levels in plasma and lung tissue in preclinical models. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride salt

Compound Description: This compound is a crystalline hydrochloride salt form of a molecule with potential therapeutic applications in treating pain, obesity, hyperphagia, and diabetes. []

Relevance: This compound exhibits structural similarity to 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile through its 4-fluorophenyl and piperazine moieties. The presence of these common substructures suggests that both compounds might have been derived from similar chemical libraries or designed based on shared pharmacophore features. []

N-[(4-Arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione Derivatives

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and affinity for serotonin receptors (5-HT1A and 5-HT2A). Some derivatives displayed notable anticonvulsant properties and potent serotonin receptor binding affinity. []

Relevance: These derivatives share the arylpiperazine moiety with 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, indicating a potential common starting point in their synthesis or a shared interest in the pharmacological properties associated with this structural motif. []

8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (AZ-853)

Compound Description: AZ-853 is an imidazopurine-2,4-dione derivative investigated for its antidepressant-like activity. It acts as a serotonin 5-HT1A receptor partial agonist and demonstrated efficacy in the forced swim test in mice. []

Relevance: AZ-853, similar to 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, incorporates a 2-fluorophenylpiperazine subunit. The presence of this shared fragment suggests that both compounds might be targeting similar biological pathways or exhibiting overlapping pharmacological profiles related to this structural feature. []

1,3-Dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (AZ-861)

Compound Description: AZ-861, a close analog of AZ-853, also functions as a serotonin 5-HT1A receptor partial agonist and exhibits antidepressant-like effects. Despite subtle structural differences, it shows a distinct pharmacological profile compared to AZ-853. []

Relevance: While not directly containing a 4-fluorophenyl group like 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, AZ-861 shares the piperazine ring system and the overall imidazopurine-2,4-dione scaffold, suggesting potential similarities in their chemical synthesis or exploration within the same drug discovery program. []

2-{4-[3-Aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol Derivatives (5a-l)

Compound Description: This series of pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives was synthesized and screened for antimicrobial activity. Several compounds displayed promising antifungal activity, particularly against Aspergillus niger. []

Relevance: These derivatives, while structurally diverse from 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, highlight the importance of exploring various heterocyclic scaffolds and substituent modifications for discovering new therapeutic agents with improved potency and selectivity profiles. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: Compound 7 emerged as a potent inhibitor of HIV-1 assembly, specifically targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein. It exhibits broad-spectrum anti-HIV activity. []

Relevance: This compound shares the 4-fluorophenylpiperazine subunit with 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile. This common structural element might contribute to similar binding affinities or interactions with biological targets, even though their overall structures and mechanisms of action differ. []

(R)-5-((3-Fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (VU0424465)

Compound Description: VU0424465 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It demonstrates unique pharmacological properties in modulating mGlu5 signaling and receptor desensitization. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB functions as a positive allosteric modulator of both metabotropic glutamate receptor subtypes 1 (mGluR1) and 5 (mGluR5). It interacts with a distinct binding site compared to negative allosteric modulators of mGluR1. []

Relevance: While CDPPB lacks the fluorine substituents present in 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, both compounds exemplify the exploration of diverse chemical scaffolds for discovering novel allosteric modulators of neuronal receptors. []

1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxamide (Impurity 4)

Compound Description: This compound was identified as a process-related impurity during the synthesis of escitalopram, a selective serotonin reuptake inhibitor. []

Relevance: Impurity 4, similar to 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, contains a 4-fluorophenyl substituent. This finding underscores the importance of impurity profiling during drug development to ensure the safety and efficacy of pharmaceutical products. []

N-(Aminosulfonyl)-2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide

Compound Description: This compound belongs to a series of carboxamide derivatives that exhibit antagonistic activity towards the LPA receptor. These compounds hold potential for treating various diseases, including diabetic complications, hyperlipidemia, coronary heart disease, and inflammation. []

Relevance: This compound, although structurally distinct from 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, demonstrates the exploration of diverse chemical scaffolds and pharmacophores for targeting specific receptors involved in pathological processes. []

[R-(R,R)]-2-(4-Fluorophenyl)-β,γ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-[3-14C]pyrrole-1-heptanoic acid calcium salt (2:1) ([14C6]atorvastatin)

Compound Description: [14C6]atorvastatin is a radiolabeled form of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol levels. This radiolabeled version is employed in pharmacokinetic and metabolic studies. []

Relevance: Similar to 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, [14C6]atorvastatin contains a 4-fluorophenyl group, highlighting the application of this substituent in designing drugs with favorable pharmacological properties. []

Diethylammonium (E)-5-(1,5-bis(4-fluorophenyl)-3-oxopent-4-en-1-yl)-1,3-diethyl-4,6-dioxo-2-thioxohexaydropyrimidin-5-ide (3)

Compound Description: This compound is a new diethyl ammonium salt of a thiobarbituric acid derivative synthesized via a regioselective Michael addition reaction. Molecular docking studies suggest potential anti-diabetic activity for this compound. []

Relevance: This compound, while structurally different from 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile, also incorporates fluorine atoms into its structure. This highlights the widespread use of fluorine substitution in medicinal chemistry to modify the physicochemical properties and biological activity of compounds. []

Properties

CAS Number

946308-24-3

Product Name

2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

Molecular Formula

C21H16F2N4O2

Molecular Weight

394.382

InChI

InChI=1S/C21H16F2N4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2

InChI Key

CTKBJDSSRYPTKO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.